molecular formula C9H11NO3 B111040 (S)-2-Amino-2-(2-methoxyphenyl)acetic acid CAS No. 103889-86-7

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Cat. No. B111040
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-QMMMGPOBSA-N
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Description

“(S)-2-Amino-2-(2-methoxyphenyl)acetic acid” is a compound that contains an amino group (-NH2) and a methoxyphenyl group (a phenyl ring with a methoxy group attached) on a two-carbon backbone ending in a carboxylic acid group (-COOH). The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methoxyphenyl compound with a compound containing an amino group and a carboxylic acid group. The exact method would depend on the specific reactants used and could involve several steps .


Molecular Structure Analysis

The molecular structure of this compound would include a two-carbon backbone with a carboxylic acid group at one end, an amino group at the second carbon, and a 2-methoxyphenyl group also attached to the second carbon .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as forming peptides via amide bond formation. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the methoxy group could be converted to other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the pH of the solution due to the presence of the amino and carboxylic acid groups .

Scientific Research Applications

Metabolism Studies

  • The compound has been identified as a metabolite in the in vivo metabolism studies of psychoactive substances in rats. Such studies help in understanding the metabolic pathways and transformations of various compounds in biological systems (Kanamori et al., 2002).

Synthesis of Amino Acids

  • It has been used in the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins. This demonstrates its utility in the synthesis of complex biological molecules (Shimohigashi et al., 1976).

Cross-Linking in Bioconjugation

  • The compound has been utilized in the synthesis of heterobifunctional cross-linking reagents. These reagents are significant in the field of bioconjugate chemistry, especially for coupling peptides to liposomes in immunization strategies (Frisch et al., 1996).

Acylation Reactions

  • It has been used in acylation reactions to produce new amides and 1-acylpyrazole. This application is significant in synthetic organic chemistry for the production of various organic compounds (Arutjunyan et al., 2013).

Antimycobacterial Agents

  • Novel phenoxyacetic acid derivatives synthesized using this compound have shown significant activity against Mycobacterium tuberculosis, highlighting its potential in developing antimicrobial agents (Ali & Shaharyar, 2007).

Crystallographic Studies

  • It has been studied for its molecular structure and crystallography, providing insights into molecular interactions and structural biology (Okabe et al., 1995).

Chiral Auxiliary Compound

  • The compound has been researched as a chiral auxiliary, showing potential in chiral derivatizing agents for amines and alcohols, which is crucial in stereochemical analysis in organic chemistry (Majewska, 2019).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential uses and future directions for this compound would depend on its properties and how they compare to other similar compounds. It could potentially be used in the synthesis of new materials or pharmaceuticals, or in the study of protein structure and function .

properties

IUPAC Name

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908652
Record name Amino(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

CAS RN

103889-86-7
Record name Amino(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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